5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-ethyl-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-3-6-4-7(5-8)10(2)9-6/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUXCNMWXWDWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethyl-1-methyl-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-ethyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxyl or hydroxyl.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), Lewis acids (zinc chloride, aluminum chloride), solvents (dichloromethane, toluene).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Aminomethyl, thiomethyl, or hydroxymethyl derivatives.
Oxidation: Carboxylated or hydroxylated pyrazoles.
Reduction: Methylated pyrazoles.
Scientific Research Applications
5-(Chloromethyl)-3-ethyl-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials such as polymers and nanomaterials with specific functionalities.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in drug design and development.
Comparison with Similar Compounds
Key Observations:
Reactivity : The chloromethyl group (ClCH₂) in the target compound confers greater electrophilic character compared to 5-chloro or 5-methyl analogs, enabling nucleophilic substitutions (e.g., with amines or thiols) for derivatization .
Stability : Chloromethyl groups are more labile than chloro or carboxylate substituents, necessitating careful handling to avoid hydrolysis or decomposition .
Stability and Handling Considerations
- The chloromethyl group’s susceptibility to hydrolysis necessitates storage under anhydrous conditions. In contrast, 5-chloro-1-ethyl-3-methyl-1H-pyrazole (CAS 31272-06-7) is more stable but less versatile in synthesis .
- Overoxidation risks, as seen in pantoprazole synthesis (), are less relevant here but underscore the need for controlled reaction conditions during derivatization .
Biological Activity
5-(Chloromethyl)-3-ethyl-1-methyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article provides an in-depth examination of its biological properties, including pharmacological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with chloromethyl and ethyl substitutions, which significantly influence its chemical behavior and biological activity. The hydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications.
| Property | Details |
|---|---|
| Molecular Formula | C₇H₈ClN₃ |
| Molecular Weight | 173.61 g/mol |
| Solubility | Soluble in water (hydrochloride form) |
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study synthesized various pyrazole compounds and tested their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Some derivatives showed up to 85% inhibition of TNF-α and 93% inhibition of IL-6 at concentrations of 10 µM, compared to standard drugs like dexamethasone .
Antimicrobial Activity
5-(Chloromethyl)-3-ethyl-1-methyl-1H-pyrazole has been evaluated for its antimicrobial properties against various bacterial strains. In one study, derivatives were tested against E. coli, S. aureus, and Pseudomonas aeruginosa. Notably, certain compounds demonstrated potent antibacterial activity, highlighting the potential of this pyrazole derivative in treating bacterial infections .
Antioxidant Properties
The compound has also shown promising antioxidant activity. A study on related pyrazoles indicated that they could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Synthesis Methods
The synthesis of 5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole typically involves chlorination and alkylation reactions. One common method includes the chlorination of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester using concentrated hydrochloric acid and hydrogen peroxide.
Case Studies
- Anti-inflammatory Research : A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory activity. The most effective compounds inhibited TNF-α and IL-6 production significantly compared to controls .
- Antimicrobial Testing : In a comparative study, several pyrazole derivatives were tested against standard antibiotics. The results indicated that some compounds were more effective than traditional antibiotics against specific strains, suggesting their potential as new antimicrobial agents .
- Antioxidant Activity Assessment : A study demonstrated that certain derivatives could reduce oxidative damage in cell cultures by scavenging reactive oxygen species (ROS), indicating their potential role in therapeutic applications against oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
